molecular formula C11H14O6S B1531391 Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate CAS No. 2006276-95-3

Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate

Cat. No.: B1531391
CAS No.: 2006276-95-3
M. Wt: 274.29 g/mol
InChI Key: IPVORZVNUODJSE-UHFFFAOYSA-N
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Description

Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with methoxy groups at the 2 and 6 positions, and a methylsulfonyl group at the 3 position

Scientific Research Applications

Chemistry: Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anti-inflammatory properties.

Medicine: Research is ongoing to explore the medicinal applications of this compound and its derivatives. It may be used in the development of new drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

As for safety and hazards, it’s always important to handle chemical substances with care. Use personal protective equipment, ensure adequate ventilation, and avoid contact with skin and eyes . Keep away from heat, sparks, open flames, and hot surfaces . Also, avoid dust formation and breathing in mist, gas, or vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate typically involves the following steps:

  • Starting Materials: The synthesis begins with 2,6-dimethoxybenzoic acid as the starting material.

  • Methyl Esterification: The carboxylic acid group is converted to a methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Methylsulfonylation: The methyl ester undergoes a sulfonylation reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine to introduce the methylsulfonyl group at the 3 position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced derivatives.

  • Substitution: The methoxy and methylsulfonyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Hydroxylated derivatives.

  • Substitution Products: Amides, esters, and ethers.

Mechanism of Action

The mechanism by which Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological or chemical context.

Comparison with Similar Compounds

  • Methyl 2,6-Dimethoxybenzoate: Lacks the methylsulfonyl group.

  • Methyl 3-(methylsulfonyl)benzoate: Lacks the methoxy groups at the 2 and 6 positions.

  • Methyl 2,6-dimethoxybenzenesulfonate: Similar structure but different functional group placement.

Uniqueness: Methyl 2,6-Dimethoxy-3-(methylsulfonyl)benzoate is unique due to its specific combination of methoxy and methylsulfonyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 2,6-dimethoxy-3-methylsulfonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O6S/c1-15-7-5-6-8(18(4,13)14)10(16-2)9(7)11(12)17-3/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVORZVNUODJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)C)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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